molecular formula C4H13ClN2 B12983656 (2S,3S)-Butane-2,3-diamine hydrochloride

(2S,3S)-Butane-2,3-diamine hydrochloride

Cat. No.: B12983656
M. Wt: 124.61 g/mol
InChI Key: YJFWSHYYDTVDIC-MMALYQPHSA-N
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Description

(2S,3S)-Butane-2,3-diamine hydrochloride (CAS 55536-62-4) is a chiral diamine salt with the molecular formula C₄H₁₃ClN₂ and a molecular weight of 124.61 g/mol . Its stereochemistry at the C2 and C3 positions (both S-configuration) distinguishes it from other stereoisomers, influencing its reactivity, biological activity, and applications in asymmetric synthesis or pharmaceutical intermediates. The compound is available at 95% purity, indicating its use in research requiring moderate stereochemical precision .

Properties

Molecular Formula

C4H13ClN2

Molecular Weight

124.61 g/mol

IUPAC Name

(2S,3S)-butane-2,3-diamine;hydrochloride

InChI

InChI=1S/C4H12N2.ClH/c1-3(5)4(2)6;/h3-4H,5-6H2,1-2H3;1H/t3-,4-;/m0./s1

InChI Key

YJFWSHYYDTVDIC-MMALYQPHSA-N

Isomeric SMILES

C[C@@H]([C@H](C)N)N.Cl

Canonical SMILES

CC(C(C)N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-Butane-2,3-diamine hydrochloride typically involves the asymmetric reduction of a suitable precursor. One common method is the reduction of 2,3-butanedione using chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

In an industrial setting, the production of (2S,3S)-Butane-2,3-diamine hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and enantiomeric purity. The use of biocatalysts, such as enzymes, is also explored for more environmentally friendly and sustainable production methods .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-Butane-2,3-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The diamine can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2S,3S)-Butane-2,3-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: The compound is used in the production of polymers and other materials where chirality is crucial .

Mechanism of Action

The mechanism by which (2S,3S)-Butane-2,3-diamine hydrochloride exerts its effects is primarily through its interaction with various molecular targets. In asymmetric synthesis, it acts as a chiral ligand, coordinating with metal catalysts to induce chirality in the products. The specific pathways involved depend on the nature of the reactions and the catalysts used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Diamine Derivatives

(1R,3S)-rel-Cyclohexane-1,3-diamine Dihydrochloride (CAS 156990-36-2)
  • Similarity : 0.64 .
  • Key Differences :
    • Cyclohexane backbone introduces rigidity and conformational constraints compared to the flexible butane chain.
    • Higher molecular weight (~209 g/mol ) due to the cyclohexane ring and additional HCl molecules.
  • Applications : Used in catalysis and ligand design for transition-metal complexes, leveraging its stereochemistry .
trans-Cyclopentane-1,3-diamine Dihydrochloride (CAS 1799439-22-7)
  • Similarity : 1.00 .
  • trans-configuration enables distinct spatial arrangements for coordination chemistry.
  • Applications : Explored in medicinal chemistry for peptide mimetics due to its constrained geometry .

Deuterated Analogs

1,4-Butane-2,2,3,3-d₄-diamine Dihydrochloride (CAS 88972-24-1)
  • Key Differences :
    • Deuterium substitution at C2 and C3 positions (98 atom% D ) .
    • Molecular formula: C₄H₄D₈N₂·2HCl ; molecular weight 165.09 g/mol .
  • Applications : Isotopic labeling for NMR studies or metabolic tracing in pesticide residue analysis .
  • Cost: Significantly higher (JPY 45,100 per 100 mg) compared to non-deuterated analogs .

Adamantane and Branched Derivatives

Adamantane-1,3-diamine Dihydrochloride (CAS 26562-81-2)
  • Similarity : 0.74 .
  • Key Differences :
    • Adamantane’s rigid, diamondoid structure enhances thermal stability and lipophilicity.
    • Applications in drug delivery systems or as a scaffold for protease inhibitors .

Physicochemical and Functional Comparison

Compound Molecular Weight (g/mol) Backbone Structure Stereochemistry Purity/Cost Key Applications
(2S,3S)-Butane-2,3-diamine HCl 124.61 Linear butane (2S,3S) 95%, standard research cost Asymmetric synthesis
1,4-Butane-2,2,3,3-d₄-diamine HCl 165.09 Linear (deuterated) N/A 98% D, JPY 45,100/100 mg Isotopic tracing
(1R,3S)-Cyclohexane-1,3-diamine HCl ~209 Cyclohexane (1R,3S) Variable, commercial Catalysis
Adamantane-1,3-diamine HCl ~253 Adamantane N/A High purity, premium cost Drug delivery

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